N-(Hydrazinecarbothioyl)benzamide
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Overview
Description
N-(Hydrazinecarbothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydrazinecarbothioyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Hydrazinecarbothioyl)benzamide can be synthesized through the reaction of benzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane and is carried out under mild conditions . Another method involves the direct condensation of benzoic acid with hydrazinecarbothioyl chloride under ultrasonic irradiation, which provides a green and efficient pathway for the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of ultrasonic irradiation and green catalysts can enhance the efficiency and yield of the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(Hydrazinecarbothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydrazinecarbothioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
N-(Hydrazinecarbothioyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(Hydrazinecarbothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting NF-kB activation . The compound may also interact with other cellular proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
N-(Hydrazinecarbothioyl)benzamide can be compared with other similar compounds such as benzamide, acetamide, and propionamide. While all these compounds share the amide functional group, this compound is unique due to the presence of the hydrazinecarbothioyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.
List of Similar Compounds
- Benzamide
- Acetamide
- Propionamide
- Butyramide
- Hexanamide
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities. Continued research on this compound may lead to new discoveries and applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(aminocarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-11-8(13)10-7(12)6-4-2-1-3-5-6/h1-5H,9H2,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIJGFOQLCYLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506207 |
Source
|
Record name | N-(Hydrazinecarbothioyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98360-07-7 |
Source
|
Record name | N-(Hydrazinecarbothioyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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